molecular formula C9H10N4S B8528218 N-(1H-benzimidazol-2-ylmethyl)thiourea

N-(1H-benzimidazol-2-ylmethyl)thiourea

Cat. No. B8528218
M. Wt: 206.27 g/mol
InChI Key: GLRDGFOMIMQFOD-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

To a suspension of 2-(Aminomethyl)benzimidazole dihydrochloride (0.66 g, 3.0 mmol) in dichloromethane (10 mL) was added DIPEA (1.05 mL, 6.0 mmol). The reaction mixture was stirred for 5 minutes and then benzoyl isothiocyante (0.44 mL, 3.3 mmol) was added dropwise. The resulting mixture was stirred for 1 h and then evaporated in vacuo. Ammonia (saturated, in MeOH, 15 mL) was added to the residue. After 4 h the reaction mixture was evaporated. Addition of CH2Cl2 to the residue afforded a solid, which was collected by filtration, washed with dichloromethane and dried to give the title compound (0.38 g, 62%). 1H NMR (DMSO-d6) δ ppm 12.32 (1H), 8.17 (1H), 7.52-7.19 (4H), 4.83 (2H); MS (ESI) m/z 205 (M−1).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.CCN(C(C)C)C(C)C.C1C=CC(C([N:31]=[C:32]=[S:33])=O)=CC=1>ClCCl>[NH:9]1[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[N:6]=[C:5]1[CH2:4][NH:3][C:32]([NH2:31])=[S:33] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
Cl.Cl.NCC=1NC2=C(N1)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)N=C=S

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ammonia (saturated, in MeOH, 15 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
After 4 h the reaction mixture was evaporated
Duration
4 h
ADDITION
Type
ADDITION
Details
Addition of CH2Cl2 to the residue
CUSTOM
Type
CUSTOM
Details
afforded a solid, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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